molecular formula C4H5BF2N2O2 B12945729 [1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid

[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid

Cat. No.: B12945729
M. Wt: 161.91 g/mol
InChI Key: HTLXNJZCSDFDHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid: is a boronic acid derivative featuring a pyrazole ring substituted with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid typically involves the introduction of a difluoromethyl group into a pyrazole ring, followed by the formation of the boronic acid moiety. One common method involves the reaction of a pyrazole derivative with difluoromethylating agents under controlled conditions. The boronic acid group can be introduced using boron-containing reagents such as boronic esters or boron trihalides.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reagents is crucial to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyrazole ring or the boronic acid moiety.

    Substitution: The compound can participate in substitution reactions, where the difluoromethyl group or the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyrazole derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid serves as a versatile building block for the construction of more complex molecules. It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology: The compound has potential applications in the development of biologically active molecules. Its boronic acid moiety can interact with biological targets, making it useful in the design of enzyme inhibitors and other bioactive compounds.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents with improved efficacy and selectivity.

Industry: The compound is also used in materials science for the synthesis of advanced materials with specific properties. Its ability to form stable complexes with various metals makes it valuable in catalysis and other industrial applications.

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes and other proteins. The difluoromethyl group enhances the compound’s stability and reactivity, contributing to its overall biological activity.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
  • 3-(Difluoromethyl)-1-phenyl-1H-pyrazole-5-ol
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness: Compared to similar compounds, [1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid stands out due to its boronic acid moiety, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in catalytic processes.

Properties

Molecular Formula

C4H5BF2N2O2

Molecular Weight

161.91 g/mol

IUPAC Name

[1-(difluoromethyl)pyrazol-3-yl]boronic acid

InChI

InChI=1S/C4H5BF2N2O2/c6-4(7)9-2-1-3(8-9)5(10)11/h1-2,4,10-11H

InChI Key

HTLXNJZCSDFDHP-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C=C1)C(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.